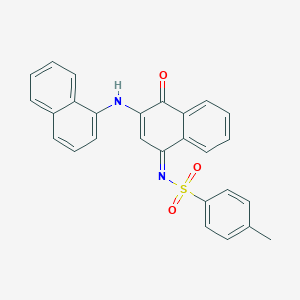
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as MNOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the inflammatory response and cancer cell proliferation. This compound also induces apoptosis in cancer cells and inhibits the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for extended periods without significant degradation. However, this compound has some limitations. It is not very soluble in water, which can make it challenging to use in aqueous solutions. This compound also has limited stability under acidic conditions.
Future Directions
There are several potential future directions for 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. This compound can also be further studied for its potential applications in material science, such as the development of new dyes and catalysts. Additionally, this compound can be explored for its potential use in environmental science, such as the removal of heavy metals from soil and water.
Synthesis Methods
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the condensation of the resulting product with 4-hydroxy-1-naphthaldehyde. The final product can be obtained through the addition of sulfonamide and acetic anhydride.
Scientific Research Applications
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, this compound has been used as a dye for solar cells and as a catalyst for organic reactions. In environmental science, this compound has been used for the removal of heavy metals from wastewater.
Properties
Molecular Formula |
C27H20N2O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-[3-(naphthalen-1-ylamino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H20N2O3S/c1-18-13-15-20(16-14-18)33(31,32)29-25-17-26(27(30)23-11-5-4-10-22(23)25)28-24-12-6-8-19-7-2-3-9-21(19)24/h2-17,28H,1H3/b29-25- |
InChI Key |
WFEWQRVKCAOTEO-GNVQSUKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![3-(2-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284866.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
